molecular formula C15H19N5O2 B3018571 3-Methyl-6-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidin-4-one CAS No. 2379995-92-1

3-Methyl-6-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidin-4-one

Cat. No. B3018571
M. Wt: 301.35
InChI Key: VHBNCGRYKJHSDQ-UHFFFAOYSA-N
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Description

3-Methyl-6-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidin-4-one, also known as MPP, is a chemical compound that has been studied extensively for its potential applications in scientific research. MPP is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action has been studied in detail. In

Mechanism Of Action

3-Methyl-6-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidin-4-one acts as a selective and potent sigma-1 receptor agonist, which means that it binds to and activates the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in various cellular processes, including protein folding, calcium signaling, and stress response. Activation of the sigma-1 receptor by 3-Methyl-6-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidin-4-one has been shown to have neuroprotective effects, including the promotion of neuronal survival, the prevention of neuronal death, and the enhancement of neuronal plasticity.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-Methyl-6-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidin-4-one have been studied extensively in vitro and in vivo. 3-Methyl-6-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidin-4-one has been shown to have neuroprotective effects in various animal models of neurological disorders, including Alzheimer's disease, Parkinson's disease, and stroke. 3-Methyl-6-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidin-4-one has also been shown to enhance memory and learning in animal models. In addition, 3-Methyl-6-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidin-4-one has been shown to have anti-inflammatory effects, which may contribute to its neuroprotective effects.

Advantages And Limitations For Lab Experiments

3-Methyl-6-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidin-4-one has several advantages for lab experiments, including its high potency and selectivity for the sigma-1 receptor. 3-Methyl-6-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidin-4-one has also been shown to have good pharmacokinetic properties, including good brain penetration and a long half-life. However, 3-Methyl-6-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidin-4-one has some limitations, including its potential toxicity at high doses and its limited solubility in water.

Future Directions

There are several future directions for the study of 3-Methyl-6-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidin-4-one and its potential applications in scientific research. One direction is the development of new 3-Methyl-6-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidin-4-one analogs with improved pharmacokinetic properties and reduced toxicity. Another direction is the study of the sigma-1 receptor and its role in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. Finally, the potential therapeutic applications of 3-Methyl-6-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidin-4-one and other sigma-1 receptor agonists should be explored further in preclinical and clinical studies.
Conclusion
In conclusion, 3-Methyl-6-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidin-4-one is a pyrimidine derivative that has been studied extensively for its potential applications in scientific research. 3-Methyl-6-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidin-4-one has been synthesized using various methods, and its mechanism of action has been studied in detail. 3-Methyl-6-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidin-4-one has been shown to have neuroprotective effects and enhance memory and learning in animal models. 3-Methyl-6-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidin-4-one has several advantages for lab experiments, including its high potency and selectivity for the sigma-1 receptor. There are several future directions for the study of 3-Methyl-6-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidin-4-one and its potential applications in scientific research, including the development of new 3-Methyl-6-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidin-4-one analogs and the study of the sigma-1 receptor in various neurological disorders.

Synthesis Methods

3-Methyl-6-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidin-4-one has been synthesized using various methods, including the reaction of 2-chloro-6-methylpyrimidine with 3-(pyrimidin-2-yloxymethyl)piperidine in the presence of a base. Another method involves the condensation of 3-(pyrimidin-2-yloxymethyl)piperidine with 2,6-dimethyl-4-chloropyrimidine in the presence of a base. These methods have been optimized to produce high yields of 3-Methyl-6-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidin-4-one with good purity.

Scientific Research Applications

3-Methyl-6-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidin-4-one has been studied for its potential applications in scientific research, particularly in the field of neuroscience. 3-Methyl-6-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidin-4-one has been shown to have a high affinity for the sigma-1 receptor, which is a protein that plays a role in various cellular processes, including neuroprotection, calcium signaling, and neurotransmitter release. 3-Methyl-6-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidin-4-one has been used as a tool compound to study the sigma-1 receptor and its role in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.

properties

IUPAC Name

3-methyl-6-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c1-19-11-18-13(8-14(19)21)20-7-2-4-12(9-20)10-22-15-16-5-3-6-17-15/h3,5-6,8,11-12H,2,4,7,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHBNCGRYKJHSDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=CC1=O)N2CCCC(C2)COC3=NC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-6-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidin-4-one

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